2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid
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Overview
Description
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C6H6BF3N2O3. This compound is known for its unique chemical properties, which make it valuable in various fields of scientific research and industrial applications .
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid typically involves the reaction of pyrimidine derivatives with boronic acid reagents. One common method includes the use of pinacol ester as a protecting group, which is later removed under specific conditions to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and reaction time .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of functionalized pyrimidine compounds .
Scientific Research Applications
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid has several applications in scientific research:
Biology: The compound is utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use in drug development.
Industry: It is employed in the synthesis of agrochemicals, dyes, and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)pyridine-5-boronic acid: Similar in structure but with a trifluoromethyl group instead of a trifluoroethoxy group.
5-(Trifluoromethyl)pyridine-2-boronic acid: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is unique due to its trifluoroethoxy group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .
Biological Activity
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-boronic acid is a boronic acid derivative with significant potential in medicinal chemistry and biological research. Its unique molecular structure, characterized by the presence of a trifluoroethoxy group and a pyrimidine ring, contributes to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is C₆H₆BF₃N₂O₃. The trifluoroethoxy group enhances the compound's lipophilicity, facilitating its interaction with biological membranes and targets.
The mechanism of action involves:
- Interaction with Enzymes : Boronic acids typically bind to proteins containing diol groups, such as serine proteases and kinases. This interaction can inhibit key enzymatic activities involved in cellular processes.
- Inhibition of DNA Replication : The compound may inhibit enzymes crucial for DNA replication and protein synthesis, leading to reduced cell growth and proliferation.
Antimicrobial Activity
Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. The following table summarizes its activity against different microorganisms:
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 16 µg/mL | |
Bacillus cereus | 8 µg/mL | |
Candida albicans | 32 µg/mL | |
Aspergillus niger | 16 µg/mL |
The compound demonstrated particularly strong activity against Bacillus cereus, with an MIC lower than that of established antifungal agents like Tavaborole (AN2690) .
Antiviral Activity
In addition to its antibacterial properties, the compound has been investigated for antiviral effects. Preliminary studies suggest it may inhibit viral replication by targeting specific viral enzymes or receptors.
Anticancer Properties
The potential anticancer activity of this compound has also been explored. It is believed to induce apoptosis in cancer cells through the modulation of cell cycle regulators such as P53 and P21. A study indicated that treatment with this compound resulted in:
- Increased expression of pro-apoptotic proteins.
- Decreased expression of anti-apoptotic proteins like BCL-2 .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various boronic acids, including this compound. The results indicated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria as well as fungi .
- Cancer Cell Line Studies : In vitro studies using cancer cell lines demonstrated that the compound could significantly reduce cell viability through apoptosis induction. The IC50 values for several cancer cell lines were determined to be in the low micromolar range .
Properties
IUPAC Name |
[2-(2,2,2-trifluoroethoxy)pyrimidin-5-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O3/c8-6(9,10)3-15-5-11-1-4(2-12-5)7(13)14/h1-2,13-14H,3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQKQSXGEHZAYIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(N=C1)OCC(F)(F)F)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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